

Spectroscopic Confirmation of Synthesized 6-fluoro-DMT: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

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For researchers and professionals in drug development, the precise structural confirmation of novel psychoactive compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for the synthesized tryptamine, 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), against its well-characterized, non-fluorinated parent compound, N,N-dimethyltryptamine (DMT). The data presented herein, including ^1H NMR, ^{13}C NMR, and mass spectrometry, serves to unequivocally confirm the identity and purity of synthesized 6-fluoro-DMT.

Comparative Spectroscopic Data

The introduction of a fluorine atom at the 6-position of the indole ring in DMT induces characteristic shifts in the NMR spectra and a predictable change in the molecular weight, as detected by mass spectrometry. The following tables summarize the key spectroscopic data for both 6-fluoro-DMT and DMT for direct comparison.

Table 1: ^1H NMR Data (400 MHz, CDCl_3) of 6-fluoro-DMT and DMT

Assignment	6-fluoro-DMT Chemical Shift (δ , ppm) Multiplicity, Coupling Constant (J, Hz)	DMT Chemical Shift (δ , ppm) Multiplicity, Coupling Constant (J, Hz)
H-7	7.28 (dd, J = 8.6, 2.3 Hz)	7.61 (d, J = 7.9 Hz)
H-4	7.51 (dd, J = 8.6, 5.5 Hz)	7.32 (d, J = 8.1 Hz)
H-2	6.95 (s)	6.99 (s)
H-5	6.85 (ddd, J = 9.4, 8.6, 2.3 Hz)	7.18 (t, J = 7.5 Hz)
-CH ₂ -N	2.91 (t, J = 7.8 Hz)	2.92 (t, J = 7.9 Hz)
Ar-CH ₂ -	2.65 (t, J = 7.8 Hz)	2.66 (t, J = 7.9 Hz)
-N(CH ₃) ₂	2.35 (s)	2.36 (s)
Indole-NH	8.05 (br s)	8.10 (br s)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of 6-fluoro-DMT and DMT

Assignment	6-fluoro-DMT Chemical Shift (δ , ppm)	DMT Chemical Shift (δ , ppm)
C-6 (C-F)	159.5 (d, ^1JCF = 236 Hz)	119.4
C-7a	136.2 (d, ^4JCF = 3.8 Hz)	136.4
C-3a	124.7 (d, ^3JCF = 10.5 Hz)	127.7
C-2	122.3	122.2
C-7	121.8 (d, ^3JCF = 9.8 Hz)	111.9
C-4	109.8 (d, ^2JCF = 24.5 Hz)	119.2
C-3	112.9	113.2
C-5	97.5 (d, ^2JCF = 26.2 Hz)	121.2
-CH ₂ -N	60.4	60.5
-N(CH ₃) ₂	45.3	45.4
Ar-CH ₂ -	23.6	23.7

Table 3: Mass Spectrometry Data (EI-MS) of 6-fluoro-DMT and DMT

Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ (m/z)	Base Peak (m/z)	Key Fragments (m/z)
6-fluoro-DMT	C ₁₂ H ₁₅ FN ₂	206.26	206	58	148, 130
DMT	C ₁₂ H ₁₆ N ₂	188.27	188	58	130

Experimental Protocols

Synthesis of 6-fluoro-DMT

A common synthetic route to 6-fluoro-DMT involves the Fischer indole synthesis followed by conversion of the resulting tryptamine to the N,N-dimethylated product.

- **Synthesis of 6-fluoroindole:** 4-Fluorophenylhydrazine hydrochloride is reacted with 4,4-diethoxybutanal in a suitable solvent mixture (e.g., ethanol/water) with an acid catalyst (e.g., sulfuric acid) under reflux. The reaction mixture is then neutralized and the product, 6-fluoroindole, is extracted and purified.
- **Oxalyl chloride reaction:** To a solution of 6-fluoroindole in a dry, aprotic solvent (e.g., diethyl ether) at 0 °C, oxalyl chloride is added dropwise. The resulting precipitate, 3-(2-chloro-2-oxoacetyl)-6-fluoroindole, is filtered and dried.
- **Amination:** The indolylglyoxylyl chloride is then reacted with a solution of dimethylamine in a suitable solvent (e.g., THF) to yield 3-(2-(dimethylamino)-2-oxoacetyl)-6-fluoroindole.
- **Reduction:** The amide is reduced to the corresponding amine, 6-fluoro-DMT, using a strong reducing agent such as lithium aluminum hydride (LAH) in a dry solvent like THF under reflux. The reaction is quenched, and the product is extracted and purified.

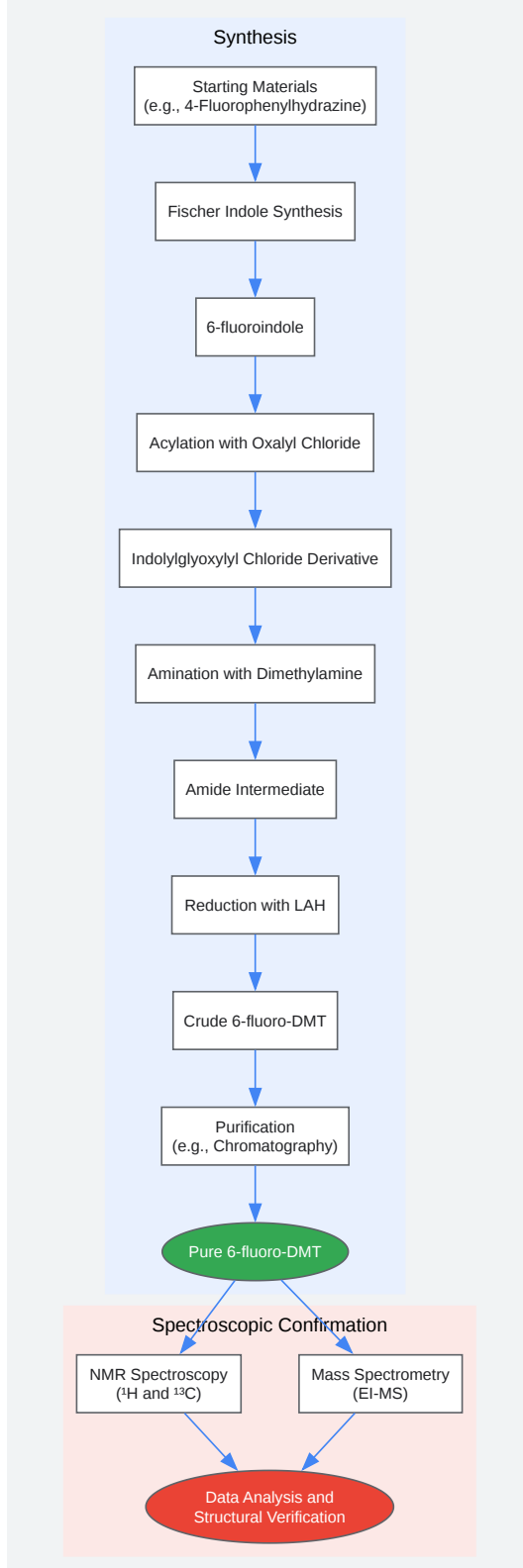
Spectroscopic Analysis

- **^1H and ^{13}C NMR Spectroscopy:** Spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of 6-fluoro-DMT.

Workflow for Synthesis and Confirmation of 6-fluoro-DMT



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Caption: Synthetic and analytical workflow for 6-fluoro-DMT.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com